![molecular formula C18H16N2O4 B5835447 (5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B5835447.png)
(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring substituted with an ethoxy group and a diazinane-2,4,6-trione core
準備方法
The synthesis of (5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione typically involves the condensation of 2-ethoxynaphthaldehyde with a suitable diazinane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
化学反応の分析
(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the molecule.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones, forming larger, more complex molecules.
科学的研究の応用
(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of (5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione can be compared with other similar compounds, such as:
(E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-2-ethylaniline: This compound has a similar naphthalene core but differs in the substituents attached to the naphthalene ring.
N-({N’-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]hydrazinecarbonyl}methyl)pyridine-2-carboxamide: This compound also contains a naphthalene ring but has different functional groups and a hydrazine linkage.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-3-24-15-9-8-11-6-4-5-7-12(11)13(15)10-14-16(21)19-18(23)20(2)17(14)22/h4-10H,3H2,1-2H3,(H,19,21,23)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMXPNRLFQDFCB-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)NC(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
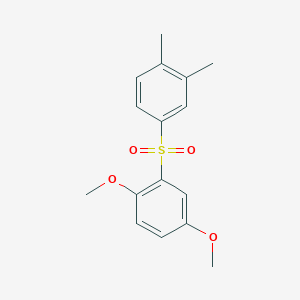
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5835377.png)
![2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime]](/img/structure/B5835382.png)
![3-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5835389.png)
![N-[(2-chlorophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B5835395.png)
![N~2~-[2-(1-AZEPANYLCARBONYL)PHENYL]-2-FURAMIDE](/img/structure/B5835403.png)
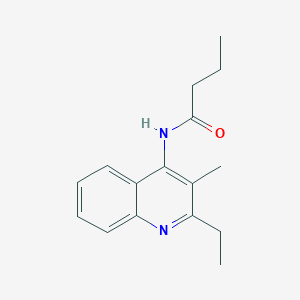
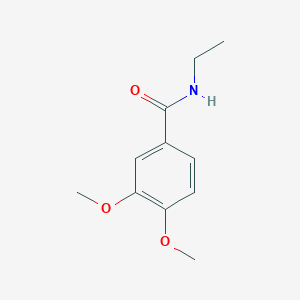
![N'-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B5835431.png)
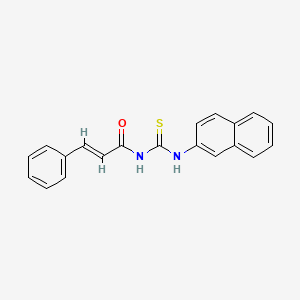
![1-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B5835451.png)
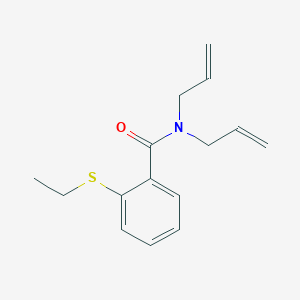
![N-(1-NAPHTHYL)-N'-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]GUANIDINE](/img/structure/B5835464.png)
![3-[BENZYL(ETHYL)AMINO]-N~1~-(3,4-DIFLUOROPHENYL)PROPANAMIDE](/img/structure/B5835477.png)
